Product packaging for Iodomethyl cyclopropanecarboxylate(Cat. No.:CAS No. 150865-09-1)

Iodomethyl cyclopropanecarboxylate

Cat. No.: B12550511
CAS No.: 150865-09-1
M. Wt: 226.01 g/mol
InChI Key: ALKMIIJDTWWTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iodomethyl Cyclopropanecarboxylate is a chemical compound of interest in organic synthesis and agricultural chemistry research. Compounds featuring cyclopropane rings are valued in research for their ability to enhance metabolic stability and increase affinity between molecules and biological targets . The cyclopropane moiety is a stable, triangular structure that is a key active fragment in many commercialized agrochemicals, including certain insecticides, fungicides, and herbicides . The presence of both the iodomethyl and carboxylate functional groups makes this compound a potential versatile building block (synthon) for further chemical transformations in the development of novel active substances. Researchers utilize such cyclopropane-containing compounds as intermediates in the design and synthesis of new potential pesticides and other biologically active molecules . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or household use. Handle with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7IO2 B12550511 Iodomethyl cyclopropanecarboxylate CAS No. 150865-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150865-09-1

Molecular Formula

C5H7IO2

Molecular Weight

226.01 g/mol

IUPAC Name

iodomethyl cyclopropanecarboxylate

InChI

InChI=1S/C5H7IO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2

InChI Key

ALKMIIJDTWWTML-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OCI

Origin of Product

United States

Strategic Synthetic Methodologies for Iodomethyl Cyclopropanecarboxylate and Its Derivatives

Direct Synthesis of Iodomethyl Cyclopropanecarboxylate (B1236923)

The direct synthesis of the iodomethyl cyclopropanecarboxylate core structure is most effectively achieved through cyclopropanation reactions of appropriate olefinic precursors. These methods involve the transfer of a methylene (B1212753) or substituted methylene group to an acrylate (B77674) derivative.

Halomethylmetal-Mediated Cyclopropanation Routes

Halomethylmetal-mediated reactions, particularly those utilizing zinc carbenoids, represent a cornerstone in the synthesis of cyclopropane (B1198618) derivatives. These methods offer a reliable and often stereospecific route to the desired three-membered ring system.

The Simmons-Smith reaction and its modifications are paramount in the formation of cyclopropanes using zinc-based carbenoids. researchgate.netwikipedia.org The active reagent, typically iodomethyl zinc iodide (ICH₂ZnI), is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This carbenoid then reacts with an alkene, such as an acrylate ester, in a concerted mechanism to deliver the methylene group, thus forming the cyclopropane ring. youtube.com The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

For the synthesis of this compound, an acrylic ester is treated with the zinc carbenoid. The general reaction is as follows:

Alkene (Acrylate) + ICH₂ZnI → this compound + ZnI₂

The efficiency of this process can be influenced by various factors, including the nature of the solvent and the method of zinc activation.

The reactivity and selectivity of the cyclopropanation can be significantly altered by modifying the structure of the zinc carbenoid or the metal itself. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, often leads to a more reactive and soluble carbenoid species. wikipedia.org

Furthermore, the nature of the ligands on the zinc atom can tune the reagent's reactivity. The development of tunable zinc reagents, such as RXZnCH₂Y (where R is an organic group and X, Y are halides or other functionalities), allows for a more controlled cyclopropanation of a wider range of olefins. organic-chemistry.org For instance, more electrophilic carbenoids can be generated to react with less activated alkenes. Conversely, more nucleophilic carbenoids can be designed for reactions with electron-deficient alkenes like acrylates. The choice of the metal is also critical; while zinc is the most common, other metals can offer different reactivity profiles.

A comparison of different zinc carbenoid precursors highlights the impact on reaction outcomes:

Carbenoid PrecursorTypical ReactivitySuitability for Acrylates
CH₂I₂ / Zn-CuClassic, reliableGood, but can be sluggish
CH₂I₂ / Et₂Zn (Furukawa)More reactive, homogenousOften improved yields and rates
CF₃CO₂ZnCH₂I (Shi)More nucleophilicEffective for electron-deficient alkenes

Achieving stereocontrol is a major focus in cyclopropane synthesis. In reactions involving allylic alcohols, the hydroxyl group can act as a directing group, coordinating to the zinc carbenoid and delivering the methylene group to the syn face of the double bond with high diastereoselectivity. organic-chemistry.orgharvard.edu This principle can be extended to the synthesis of substituted iodomethyl cyclopropanecarboxylates by using chiral allylic alcohols as precursors. The resulting cyclopropylmethanol (B32771) can then be further functionalized to the desired carboxylate.

Theoretical studies on the Simmons-Smith reaction with allylic alcohols have provided insights into the transition state, supporting the model of hydroxyl-directed delivery of the carbenoid. researchgate.net This directed approach is a powerful tool for the asymmetric synthesis of complex cyclopropane-containing molecules.

While zinc-based reagents are predominant, other metals have been explored for cyclopropanation reactions. Samarium-mediated reactions, for instance, offer an alternative pathway. Samarium(II) iodide is a powerful reducing agent and can be used to generate samarium carbenoids from diiodomethane. These reagents can participate in cyclopropanation reactions, sometimes with unique selectivity profiles compared to zinc.

Aluminum-based reagents have also been investigated. For example, the use of diisobutylaluminum hydride in conjunction with a methylene source can effect cyclopropanation. researchgate.net The Lewis acidity of the aluminum center can play a role in activating the alkene substrate. However, the application of these alternative metals specifically for the synthesis of this compound is less documented than the well-established zinc-based methods.

Zinc-Based Carbenoid Precursors (e.g., Iodomethyl Zinc Iodide)

Catalytic Cyclopropanation Approaches

The development of catalytic methods for cyclopropanation is a significant area of research, aiming to improve efficiency and reduce waste.

Catalytic approaches for the cyclopropanation of electron-deficient alkenes, such as acrylates, have been developed. For instance, nickel catalysts have been shown to accelerate the reaction between diiodomethane and α,β-unsaturated esters in the presence of a zinc reagent. researchgate.net This catalytic turnover can lead to higher efficiency and milder reaction conditions.

Furthermore, enantioselective catalytic methods are highly sought after. Chiral catalysts, often based on transition metals like copper, rhodium, or cobalt, are employed to induce asymmetry in the cyclopropanation reaction. nih.gov For the synthesis of chiral iodomethyl cyclopropanecarboxylates, a chiral catalyst would control the facial selectivity of the methylene transfer to the prochiral acrylate substrate. While highly developed for diazo compounds as carbene precursors, the application of catalytic enantioselective methods using diiodomethane for the synthesis of this compound is an area of ongoing investigation.

Transition Metal-Catalyzed Decomposition of Diazo Compounds (e.g., Rh(II), Cu)

A powerful and widely utilized method for cyclopropane synthesis involves the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene. researchgate.net This reaction proceeds through the in-situ formation of a metal carbene intermediate, which then transfers the carbene moiety to the olefin. fishersci.be Rhodium(II) and copper-based catalysts are particularly effective for this transformation. researchgate.net

The general mechanism involves the reaction of a diazo compound, such as a diazoacetate, with a metal catalyst to form a metal carbene. This highly reactive species then adds to an alkene in a concerted fashion, leading to the formation of the cyclopropane ring with retention of the alkene's stereochemistry. researchgate.net The choice of catalyst and ligands can influence the efficiency and stereoselectivity of the reaction. For instance, chiral rhodium(II) carboxylate complexes have been successfully employed in enantioselective cyclopropanations. researchgate.net

While highly effective, the use of diazo compounds necessitates caution due to their potential instability and explosive nature, especially for non-stabilized diazoalkanes. fishersci.bechemdad.com

Catalyst SystemDiazo CompoundAlkeneProductYield (%)Reference
Rh₂(OAc)₄Ethyl diazoacetateStyreneEthyl 2-phenylcyclopropane-1-carboxylate- researchgate.net
CuEthyl diazoacetateVarious olefinsCorresponding cyclopropanes- researchgate.net
Chiral Rh(II)DiazoacetatesOlefinsChiral cyclopropanesHigh researchgate.net
Organophotocatalytic Methods for Cyclopropanation of Unactivated Olefins

In recent years, organophotocatalysis has emerged as a mild and powerful tool for organic synthesis. An intermolecular organophotocatalytic cyclopropanation of unactivated olefins with α-bromo-β-ketoesters and α-bromomalonates has been developed. google.comyoutube.comgoogle.com This method utilizes a benzothiazinoquinoxaline as an organophotocatalyst under visible light irradiation and can be performed in the presence of air and moisture with low catalyst loading (0.5 mol%). google.comyoutube.com

The reaction demonstrates broad functional group tolerance, accommodating substrates with acids, alcohols, halides, and other functionalities. google.comyoutube.comgoogle.com The proposed mechanism involves the photocatalyst absorbing light and promoting the formation of a radical intermediate from the bromo-compound, which then engages in a cyclopropanation cascade. google.com This approach provides access to highly substituted cyclopropanes. google.comyoutube.com

PhotocatalystSubstrate 1Substrate 2Product TypeYield (%)Reference
Benzothiazinoquinoxalineα-bromo-β-ketoesterUnactivated olefinHighly substituted cyclopropaneup to 97% google.comyoutube.com
Benzothiazinoquinoxalineα-bromomalonateUnactivated olefinHighly substituted cyclopropane44-93% youtube.com
Low-Valent Bismuth Complex Catalysis

A novel approach to cyclopropanation involves the use of a low-valent bismuth(I) complex as a photocatalyst. chemicalbook.comguidechem.comgoogle.comorgsyn.org This method facilitates the cyclopropanation of double bonds under blue LED irradiation. The catalytic cycle is unique and involves several unusual organometallic steps with bismuth. chemicalbook.comguidechem.comgoogle.comorgsyn.org

The proposed mechanism begins with a two-electron inner-sphere oxidative addition of the Bi(I) complex to diiodomethane. chemicalbook.comguidechem.comgoogle.comorgsyn.org This is followed by a light-induced homolysis of the Bi(III)-CH₂I bond, subsequent iodine abstraction, and ring-closing to form the cyclopropane. The cycle is completed by the reduction of Bi(III) back to Bi(I) using an external reductant. chemicalbook.comguidechem.comgoogle.comorgsyn.org This method represents a rare example of main-group photocatalysis for reductive cyclopropanation. chemicalbook.comgoogle.comorgsyn.org

CatalystReagentsOlefin TypeConditionsKey FeaturesReference
Low-valent Bi complexDiiodomethane, external reductantVariousBlue LED irradiationBi(I)/Bi(III) redox cycle, radical intermediates chemicalbook.comguidechem.comgoogle.comorgsyn.org
Nickel-Catalyzed Redox-Economical Coupling

Nickel-catalyzed reactions offer an economical and efficient alternative for cyclopropanation, particularly for electron-deficient alkenes. A notable example is the nickel-catalyzed cyclopropanation of α,β-unsaturated carbonyl compounds using diiodomethane and diethylzinc. chemicalbook.comgoogle.com This method significantly accelerates the reaction compared to the traditional Simmons-Smith reaction, which is often sluggish with such substrates. google.com The reaction is compatible with a variety of functional groups, including ketones, esters, and amides. google.com

The proposed mechanism involves a Ni(0)/Ni(II) catalytic cycle. It is believed that Ni(0) undergoes oxidative addition with diiodomethane to form a nickel carbene or carbenoid intermediate. This nucleophilic species then reacts with the electron-deficient alkene to form the cyclopropane product. orgsyn.org More recent advancements include electroreductive nickel-catalyzed cyclopropanation using dichloromethane (B109758) as the methylene source, which avoids the use of stoichiometric metal reductants and enhances the "redox-economical" nature of the process. orgsyn.org

CatalystReagentsSubstrate TypeYield (%)Reference
Ni(acac)₂CH₂I₂/Et₂Znα,β-unsaturated ketones, esters, amidesModerate to good google.com
NiBr₂CH₂Br₂/ZnElectron-deficient alkenes- orgsyn.org
Ni catalystCH₂Cl₂ (electrochemical)Electron-rich and -poor alkenesHigh orgsyn.org

Nucleophilic Addition-Ring Closure Sequences

The formation of cyclopropanes can also be achieved through nucleophilic addition followed by an intramolecular ring-closure reaction, often referred to as a Michael-initiated ring closure (MIRC). sigmaaldrich.com This strategy is particularly effective for the synthesis of cyclopropanes from electron-deficient olefins.

In a typical MIRC reaction, a nucleophile adds to a Michael acceptor (an α,β-unsaturated compound). The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing a leaving group to form the cyclopropane ring. sigmaaldrich.com A variety of nucleophiles can be employed, and the stereochemical outcome can often be controlled through the use of chiral auxiliaries or catalysts. sigmaaldrich.com For instance, chiral amino acid-derived thioureas have been used to catalyze the asymmetric cyclopropanation of oxindoles with nitroolefins. sigmaaldrich.com This methodology allows for the diastereodivergent synthesis of cyclopropanes. sigmaaldrich.com

Oxidative Ring Contraction of Cyclobutene (B1205218) Derivatives

An alternative and innovative strategy for the synthesis of cyclopropane derivatives involves the oxidative ring contraction of readily accessible cyclobutene derivatives. youtube.comguidechem.com This method provides a selective route to cyclopropyl (B3062369) ketones under atmospheric conditions. guidechem.com

The transformation is typically carried out using an oxidant such as meta-chloroperoxybenzoic acid (mCPBA) and proceeds under mild conditions at room temperature. youtube.comguidechem.com The reaction is tolerant of a wide range of functional groups. guidechem.com While this method directly yields cyclopropyl ketones, these can be valuable precursors to other cyclopropane derivatives, including cyclopropanecarboxylates, through subsequent transformations. Mechanistic studies suggest a novel and unusual rearrangement pathway. guidechem.com

Synthesis of Key Precursors and Intermediates to this compound

The synthesis of this compound necessitates the preparation of suitable precursors. A logical synthetic route involves the creation of a cyclopropane ring bearing both a carboxylate group (or its precursor) and a hydroxymethyl group, which can then be converted to the iodomethyl functionality.

A common starting point for such syntheses is the use of malonic esters. For example, dimethyl cyclopropane-1,1-dicarboxylate can be prepared from the reaction of dimethyl malonate with 1,2-dihaloethane in the presence of a base. youtube.com

Once the dicarboxylate is obtained, one of the ester groups needs to be selectively reduced to a hydroxymethyl group. This can be a challenging transformation, but methods for the selective reduction of one ester group in a dicarboxylate system are known in the literature. Alternatively, cyclopropane-1,1-dicarboxylic acid can be synthesized and then converted to its monomethyl ester. orgsyn.org This monoester can then be reduced to afford methyl 1-(hydroxymethyl)cyclopropanecarboxylate.

Another approach involves the catalytic hydrogenation of alkyl esters of cyclopropanecarboxylic acid. For instance, methyl cyclopropanecarboxylate can be hydrogenated in the presence of a zinc oxide catalyst to yield hydroxymethyl-cyclopropane (cyclopropyl-methanol). chemicalbook.com While this provides the hydroxymethyl cyclopropane core, subsequent introduction of the carboxylate group would be necessary.

A more direct route to a precursor is the synthesis of methyl 1-hydroxy-1-cyclopropane carboxylate from methyl 1-aminocyclopropanecarboxylate (B118819) via a diazotization reaction. google.comguidechem.com

The final step in the synthesis of this compound would be the conversion of the hydroxymethyl group to an iodomethyl group. This is a standard transformation in organic synthesis and can be achieved through various methods, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by converting the alcohol to a tosylate followed by nucleophilic substitution with iodide. A search result indicates the synthesis of 1,1-bis-(iodomethyl)cyclopropane from 1,1-bis-(hydroxymethyl)cyclopropane, suggesting this transformation is feasible on the cyclopropane scaffold.

Methodologies for Derivatization of this compound

The derivatization of this compound can be systematically approached by targeting its three key functional components. Methodologies have been developed for the selective transformation of the ester group, manipulation of the iodomethyl unit, and modification of the cyclopropane ring itself. This allows for a modular approach to synthesizing a diverse library of cyclopropane-containing molecules.

The ester functionality is a common target for modification to alter the compound's physical and biological properties. The transformation of polar hydroxyl or carboxyl groups into an ester is a known strategy in drug development to create prodrugs with improved solubility and bioavailability. mdpi.com This enhanced membrane permeability facilitates cellular uptake, where the active molecule can be released through hydrolysis. mdpi.com Common transformations of the ester group in compounds like this compound include hydrolysis, transesterification, and reduction. The synthesis of various esters of substituted cyclopropanecarboxylic acids is a well-established practice. google.com

Table 1: Representative Ester Transformations This table is interactive. Click on the headers to sort.

Transformation Reagents Resulting Functional Group Purpose
Hydrolysis H₂O, Acid or Base Catalyst Carboxylic Acid Precursor for amides, acid chlorides
Transesterification Alcohol (R'-OH), Acid or Base Catalyst New Ester (R'-OOC-) Modify solubility, create prodrugs
Reduction Strong Reducing Agent (e.g., LiAlH₄) Primary Alcohol Remove ester functionality

| Aminolysis | Amine (R'-NH₂) | Amide | Introduce amide bond |

The iodomethyl group (-CH₂I) is often the most reactive site on the molecule for synthetic manipulation. The carbon-iodine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the iodide ion is an excellent leaving group, facilitating substitution reactions. The reactivity of haloalkanes follows the trend I > Br > Cl, making iodo-derivatives the most reactive in nucleophilic substitutions. youtube.com

The primary carbon of the iodomethyl group is an ideal substrate for Sₙ2 reactions. youtube.com These reactions proceed with the attack of a nucleophile, displacing the iodide ion and forming a new carbon-nucleophile bond. youtube.com This pathway allows for the introduction of a wide variety of functional groups. For example, reaction with potassium cyanide in an ethanol (B145695) solvent is a common method to form nitriles, which extends the carbon chain and can be further hydrolyzed to carboxylic acids. youtube.comyoutube.comyoutube.com Other common nucleophiles include hydroxides to form alcohols and ammonia (B1221849) to yield primary amines. youtube.com

Table 2: Examples of Nucleophilic Substitution on the Iodomethyl Group This table is interactive. Click on the headers to sort.

Nucleophile Reagent Example Product Functional Group Significance
Cyanide (CN⁻) Ethanolic Potassium Cyanide (KCN) Nitrile (-CH₂CN) Carbon chain extension. youtube.comyoutube.com
Hydroxide (OH⁻) Aqueous Sodium Hydroxide (NaOH) Alcohol (-CH₂OH) Introduction of a hydroxyl group. youtube.com
Ammonia (NH₃) Excess Ethanolic Ammonia Primary Amine (-CH₂NH₂) Introduction of a basic nitrogen group. youtube.com
Azide (B81097) (N₃⁻) Sodium Azide (NaN₃) Azide (-CH₂N₃) Precursor to amines via reduction

| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | Thioether (-CH₂SR) | Introduction of a sulfur linkage |

While the iodomethyl group is highly reactive, it is sometimes desirable to convert it to other less reactive halomethyl derivatives, such as bromomethyl (-CH₂Br) or chloromethyl (-CH₂Cl), for subsequent reactions that require finer control. This is typically achieved through a Finkelstein reaction, where a halide exchange is promoted by using a salt of the desired halide in a suitable solvent. For instance, reacting the iodomethyl compound with sodium bromide in acetone (B3395972) can yield the bromomethyl derivative.

Table 3: Halogen Exchange Reactions This table is interactive. Click on the headers to sort.

Target Halogen Reagent Resulting Group Reactivity
Bromine Sodium Bromide (NaBr) in Acetone Bromomethyl (-CH₂Br) Less reactive than iodo-

| Chlorine | Sodium Chloride (NaCl) in Acetone | Chloromethyl (-CH₂Cl) | Least reactive of the three |

The cyclopropane ring, while generally stable, possesses significant ring strain that can be exploited in certain chemical transformations. Under specific conditions, such as in the presence of strong electrophiles or through radical pathways, the ring can undergo opening reactions. nih.gov For instance, quantum chemical studies on related systems like protonated cyclopropanol (B106826) show a propensity for ring-opening rather than direct nucleophilic substitution on the ring itself. nih.gov Highly selective substitutions at a quaternary carbon center of a cyclopropyl ring have also been demonstrated, proceeding through a postulated bicyclobutonium intermediate. nih.gov

A sophisticated modification involving the cyclopropane ring is the construction of spirocyclic systems, where a second ring shares a single carbon atom with the cyclopropane moiety. These structural motifs are found in various natural products. nih.gov Spirocyclic systems containing a cyclopropane unit can include [2.4.0] and [2.5.0] frameworks. nih.gov The synthesis of such a system from an this compound derivative would involve building a new ring that incorporates one of the cyclopropane's carbon atoms as the spiro-center. This could be achieved through multi-step sequences involving intramolecular cyclization reactions.

Table 4: Representative Spirocyclic Systems Containing a Cyclopropane Ring This table is interactive. Click on the headers to sort.

System Description Natural Product Example
[2.4.0] A cyclopropane ring fused to a cyclopentane (B165970) ring at a single carbon Sesquiterpenes from Schinus terebinthifolius nih.gov
[2.5.0] A cyclopropane ring fused to a cyclohexane (B81311) ring at a single carbon Illudin M and S nih.gov

| [2.6.0] | A cyclopropane ring fused to a cycloheptane (B1346806) ring at a single carbon | - |

Modifications of the Cyclopropane Ring System

Introduction of Stereochemical Control Elements

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest due to the distinct biological and chemical properties often associated with a particular three-dimensional arrangement of atoms. Achieving control over the stereochemistry during the formation of the cyclopropane ring is a critical challenge. Methodologies for introducing stereochemical control can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled strategies. These approaches aim to selectively generate one or more desired stereocenters with high fidelity.

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled synthesis, the stereochemical outcome of the cyclopropanation reaction is dictated by a pre-existing chiral center within the substrate molecule. Chiral allylic alcohols are prominent substrates in this context, where the hydroxyl group acts as a directing group. wiley-vch.de Through chelation with the zinc carbenoid reagent, such as in the Simmons-Smith reaction, the hydroxyl group guides the methylene transfer to one face of the double bond, resulting in high diastereoselectivity. wiley-vch.de

The stereoselectivity of this reaction is highly dependent on the geometry of the olefin. For instance, (Z)-disubstituted allylic alcohols typically yield the syn-cyclopropylmethanol with very high selectivity, often exceeding 200:1. wiley-vch.de In contrast, (E)-disubstituted olefins generally provide lower selectivity, although the choice of zinc carbenoid can significantly enhance the diastereoselectivity. wiley-vch.de This method is advantageous as the chirality is transferred from an existing, often readily available, enantiopure starting material. wiley-vch.de

Table 1: Substrate-Controlled Diastereoselective Cyclopropanation of Chiral Allylic Alcohols

Substrate (Allylic Alcohol)ReagentMajor Product DiastereomerDiastereomeric Ratio (d.r.)
(Z)-Disubstituted OlefinSimmons-Smith (Zn-Cu, CH₂I₂)syn>200:1 wiley-vch.de
(E)-Disubstituted OlefinSimmons-Smith (Zn-Cu, CH₂I₂)syn<2:1 wiley-vch.de
β-hydroxysulfoximines (from cyclic enones)Halomethylzinc reagentssyn to hydroxy group-

Auxiliary-Controlled Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantioenriched product. This strategy has been successfully applied to the synthesis of chiral cyclopropane derivatives.

One notable example involves the iodocarbocyclization of an allylmalonate bearing a chiral auxiliary. The use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary has been shown to facilitate the cyclization with high diastereoselectivity, producing the corresponding iodomethylcyclopropane dicarboxylic ester in good yield. researchgate.net Similarly, chiral oxazolidinones have been employed as auxiliaries to control the configuration of new stereocenters generated during atom-transfer addition reactions that can precede cyclopropane formation. researchgate.net

A more advanced concept is the use of a catalytically formed chiral auxiliary. nih.govnih.gov In this approach, a chiral catalyst is used to install a chiral auxiliary onto the substrate. This newly installed auxiliary then directs the stereochemistry of a subsequent, non-catalytic reaction, such as cyclopropanation. nih.govnih.gov For example, an oxazolidine (B1195125) auxiliary can be catalytically formed and subsequently direct the diastereoselective cyclopropanation of tetra-substituted olefins, a class of substrates that are challenging for direct enantioselective catalysis. nih.gov This method combines the advantages of catalysis with the robustness of auxiliary-controlled reactions. nih.govnih.govrsc.org

Table 2: Examples of Auxiliary-Controlled Stereoselective Synthesis

SubstrateChiral AuxiliaryReaction TypeStereoselectivity Outcome
Allylmalonate(-)-8-PhenylmentholIodocarbocyclizationHigh diastereoselectivity researchgate.net
Acetic and propionic acid imidesChiral oxazolidinones (benzyl, isopropyl)Atom-transfer additionExcellent control of configuration researchgate.net
Propargylic aminesCatalytically formed oxazolidineDiastereoselective cyclopropanationHigh facial selectivity nih.gov

Catalytic Asymmetric Cyclopropanation

The use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product represents one of the most efficient approaches to asymmetric synthesis. Several catalytic systems have been developed for the asymmetric cyclopropanation of olefins to produce precursors for iodomethyl cyclopropanecarboxylates. These systems often employ transition metals complexed with chiral ligands.

Dirhodium tetracarboxylate complexes are among the most effective catalysts for these transformations. chemrxiv.org For instance, dirhodium catalysts with chiral carboxylate ligands, such as Rh₂(p-PhTPCP)₄, can catalyze the cyclopropanation of exocyclic olefins with high enantioselectivity and diastereoselectivity, achieving up to 83,000 turnovers. chemrxiv.org

Another powerful approach is metalloradical catalysis (MRC). Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have been used for the asymmetric radical cyclopropanation of alkenes with diazo compounds. nih.gov This method provides access to valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov

Biocatalysis has also emerged as a potent strategy. Engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, can catalyze asymmetric cyclopropanation reactions with exceptional stereoselectivity. rochester.edunih.gov An engineered myoglobin was used for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes, achieving up to 99.9% de and ee. rochester.edu Similarly, an engineered cytochrome P450-BM3 variant was developed for the enantioselective synthesis of the core structure of levomilnacipran (B1675123) via cyclopropanation. nih.gov

Table 3: Overview of Catalytic Asymmetric Cyclopropanation Methods

Catalyst SystemLigand/VariantSubstrate TypeStereoselectivity Outcome
Dirhodium(II)Rh₂(p-PhTPCP)₄AzacyclomethylidenesHigh ee and d.r. chemrxiv.org
Cobalt(II)D₂-symmetric chiral amidoporphyrinAlkenes, α-heteroaryldiazomethanesHigh ee and d.r. nih.gov
Myoglobin (Engineered)Mb(H64V,V68A)Olefins, DiazoacetonitrileUp to 99.9% de and ee rochester.edu
Cytochrome P450 (Engineered)BM3-Hstar variantN,N-diethyl-2-phenylacrylamideHigh enantioselectivity nih.gov

Elucidation of Reactivity and Reaction Mechanisms of Iodomethyl Cyclopropanecarboxylate

Mechanistic Pathways of Cyclopropanation Reactions Yielding Iodomethyl Cyclopropanecarboxylate (B1236923)

The formation of cyclopropane (B1198618) rings, a key structural motif in numerous organic molecules, can be achieved through various synthetic strategies. The creation of iodomethyl cyclopropanecarboxylate often involves the reaction of an alkene with a carbenoid, a species that exhibits carbene-like reactivity. The specific mechanistic pathway of these cyclopropanation reactions is a subject of detailed study, with significant implications for controlling the stereochemical outcome of the reaction.

The cyclopropanation of alkenes by carbenoids can proceed through either a concerted or a stepwise mechanism. acs.orgsciencepublishinggroup.com In a concerted mechanism , the two new carbon-carbon single bonds are formed simultaneously. This process is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comyoutube.com For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane. This stereospecificity is a strong indicator of a concerted pathway, as it suggests that there is no opportunity for bond rotation in an intermediate species. masterorganicchemistry.com

Conversely, a stepwise mechanism involves the formation of an intermediate, often a radical or a zwitterionic species. nih.govacs.org In this pathway, one new carbon-carbon bond is formed first, leading to an open-chain intermediate. This intermediate can then undergo bond rotation before the second carbon-carbon bond is formed to close the cyclopropane ring. This potential for rotation can lead to a loss of stereospecificity, resulting in a mixture of cis and trans isomers in the product, regardless of the starting alkene's geometry. acs.org

Computational and experimental studies have shown that for many metal-catalyzed cyclopropanation reactions, such as those involving iron-porphyrin complexes, a concerted, non-radical pathway is favored over a stepwise, radical pathway. acs.orgnih.gov The energy barrier for the concerted pathway is often found to be significantly lower than that for the stepwise pathway. nih.gov However, the specific mechanism can be influenced by factors such as the metal catalyst, the ligands, and the substituents on the carbene and the alkene. nih.govacs.org For example, reactions catalyzed by Co(TPP) have been shown to proceed through a radical mechanism, leading to a significant degree of cis/trans isomerization. acs.org

In metal-catalyzed cyclopropanation reactions, the interaction between the metal center, the carbene, and the alkene plays a crucial role in determining the reaction's outcome. These interactions can be described in terms of metal-π and metal-σ bonding.

Metal-π interactions involve the overlap of the filled π-orbitals of the alkene with empty d-orbitals of the transition metal catalyst. This interaction facilitates the coordination of the alkene to the metal center, bringing it into proximity with the carbene. acs.org The strength of this interaction can influence the reactivity and selectivity of the cyclopropanation.

Metal-σ interactions are formed between the metal and the carbon atoms of the carbene and the alkene. In the transition state of a concerted cyclopropanation, the formation of the new C-C bonds can be viewed as the result of the nucleophilic attack of the alkene π-bond on the electrophilic carbene carbon, accompanied by the back-donation of electron density from the metal to the alkene. This complex interplay of orbital interactions stabilizes the transition state and facilitates the concerted formation of the cyclopropane ring. The nature of the metal-carbon bond in the carbene complex itself is complex, with contributions from both covalent and dative bonding, which in turn affects its reactivity. sciencepublishinggroup.com

The structure of the catalyst and its associated ligands has a profound impact on the stereoselectivity and diastereoselectivity of cyclopropanation reactions. researchgate.net Chiral ligands are often employed to induce enantioselectivity, leading to the preferential formation of one enantiomer of the cyclopropane product over the other.

The steric and electronic properties of the ligands create a chiral environment around the metal center, which directs the approach of the alkene to the metal-carbene complex. researchgate.netnih.gov This control over the trajectory of the reactants in the transition state is key to achieving high levels of stereocontrol. For example, D2-symmetric chiral porphyrins have been shown to be effective ligands in cobalt(II)-catalyzed asymmetric cyclopropanation, where fine-tuning of the ligand structure leads to high diastereoselectivity and enantioselectivity. researchgate.net

Furthermore, the substituents on both the alkene and the carbene precursor can influence the stereochemical outcome. rsc.org Steric hindrance on the electrophile can sometimes prevent the reaction from occurring or lead to reduced selectivity. nih.gov The electronic properties of the substituents can also play a role; for example, electron-withdrawing groups on an azlactone have been shown to increase reaction yields in certain cycloadditions. nih.gov

Transformations Involving the Iodomethyl Group

The iodomethyl group in this compound is a versatile functional handle that can participate in a variety of chemical transformations. Its reactivity is characterized by both electrophilic and nucleophilic character at the carbon atom, as well as the potential for radical-mediated reactions.

The carbon atom of the iodomethyl group is electrophilic due to the electron-withdrawing nature of the iodine atom. libretexts.orglibretexts.org This makes it susceptible to attack by nucleophiles, which are species rich in electrons. masterorganicchemistry.com A nucleophile can displace the iodide ion, which is a good leaving group because it is the conjugate base of a strong acid (HI) and is therefore stable on its own. libretexts.org This type of reaction is a classic example of a nucleophilic substitution.

Conversely, while less common, organometallic derivatives of this compound can exhibit nucleophilic character. For instance, treatment with a metal like zinc can lead to the formation of an organozinc reagent, a carbenoid, where the carbon atom bonded to the metal has significant carbanionic character and is therefore nucleophilic. masterorganicchemistry.com This nucleophilic carbon can then react with electrophiles. The balance between electrophilic and nucleophilic reactivity is a key feature of the chemistry of alkyl halides. khanacademy.org

The carbon-iodine bond in the iodomethyl group is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. This can be initiated by light, heat, or a radical initiator. libretexts.org Once formed, this radical can participate in a variety of radical chain reactions. libretexts.orgresearchgate.net

For example, the radical can add to alkenes or alkynes, initiating a cascade of bond-forming events. researchgate.netresearchgate.net These radical cyclizations are powerful methods for the construction of complex cyclic and polycyclic molecules. researchgate.net The stereochemistry of the starting material can often influence the stereochemical outcome of the radical reaction. libretexts.org The use of radical precursors like iodomethyl cyclopropane derivatives has been explored for [3+2] cycloaddition reactions, providing access to substituted cyclopentanes. researchgate.net Furthermore, the cyclopropane ring itself can be opened under radical conditions, leading to the formation of β-keto radicals that can be trapped in subsequent reactions. nih.gov

Ring-Opening and Rearrangement Mechanisms of Cyclopropane Carboxylates

The significant ring strain inherent in the three-membered cyclopropane ring makes it a reactive functional group, susceptible to a variety of ring-opening and rearrangement reactions. These transformations are driven by the release of this strain energy, leading to the formation of more stable acyclic or larger ring systems. The presence of a carboxylate group, as in this compound, further activates the ring and influences the mechanistic pathways of these reactions.

Acid-Catalyzed Ring-Opening

Acid-catalyzed reactions represent a common method for cleaving the cyclopropane ring. The mechanism typically involves the protonation of either the cyclopropane ring itself or a substituent, such as the carbonyl oxygen of the ester group. This initial protonation step is often rate-determining and is followed by the cleavage of a C-C bond within the ring to form a carbocation intermediate, thereby relieving ring strain. stackexchange.commarquette.edu The stability of the potential carbocation intermediates dictates the regioselectivity of the bond cleavage.

A kinetic study on the cleavage of 1,1-dimethoxy-2-phenyl cyclopropane in aqueous sulfuric acid revealed a mechanism consistent with an A-S_E2 pathway. marquette.edu This mechanism involves a rate-determining protonation of the cyclopropane ring. marquette.edu The reaction is characterized by a deuterium (B1214612) solvent isotope effect (kH₃O⁺/kD₃O⁺) of 2.6, which supports a slow proton transfer step. marquette.edu

Lewis acids are also effective in promoting ring-opening. For instance, donor-acceptor cyclopropanes react with chalcogenyl halides in the presence of magnesium iodide as a Lewis acid catalyst to afford ring-opened 1,3-addition products. acs.org The Lewis acid activates the cyclopropane ring, facilitating nucleophilic attack and cleavage. acs.org

Rearrangements Leading to Acyclic or Fused Ring Systems

The strained nature of cyclopropane carboxylates makes them ideal precursors for rearrangements that generate diverse molecular architectures. These reactions can lead to both acyclic products and more complex fused ring systems.

One notable rearrangement leads to acyclic systems, specifically substituted dihydrofurans. The thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid, for example, does not yield the expected ketone but instead produces 2-cyclopropyl-4,5-dihydrofuran. arkat-usa.org The proposed mechanism involves an initial, facile ring opening of the cyclopropane moiety, which is activated by two adjacent carbonyl groups. arkat-usa.org This cleavage results in an α-allyl-β-keto acid intermediate that subsequently undergoes decarboxylation and intramolecular cyclization to form the dihydrofuran ring. arkat-usa.org A similar organocatalytic Cloke-Wilson rearrangement of doubly activated cyclopropanes can also produce 2,3-dihydrofurans through a carbocation-initiated tandem ring-opening and recyclization process under neutral conditions. organic-chemistry.org

Rearrangements can also be directed to form fused ring systems. For example, the cycloisomerization of alkylidene cyclopropanes catalyzed by Lewis acids can produce bicyclic systems like bicyclo[3.2.0]heptanes and bicyclo[4.2.0]octanes. nih.gov These reactions are believed to proceed through a cyclopropylcarbinyl cation intermediate, which rearranges via ring expansion to yield the fused cyclobutane (B1203170) product. nih.gov The regioselectivity of the ring expansion is controlled by the substitution pattern on the cyclopropane ring. nih.gov

Kinetic and Thermodynamic Considerations in Reactions Involving the Compound

The reactivity of this compound is fundamentally governed by kinetic and thermodynamic principles. The high strain energy of the cyclopropane ring provides a powerful thermodynamic driving force for reactions, while kinetic factors determine the rate and mechanism of these transformations.

Thermodynamically, the cyclopropane ring is significantly less stable than its acyclic or larger-ring counterparts. Calorimetric studies of the parent cyclopropane molecule determined its standard heat of combustion (ΔH°c) to be -499.85 ± 0.13 kcal/mol and its standard heat of formation (ΔH°f) from graphite (B72142) and hydrogen gas to be +12.74 ± 0.14 kcal/mol at 25°C. nist.gov This positive heat of formation highlights the substantial energy stored within the molecule due to ring strain, estimated to be around 27 kcal/mol. nist.govmasterorganicchemistry.com The isomerization of gaseous cyclopropane to the more stable propylene (B89431) is an exothermic process with a heat of isomerization of -7.86 kcal/mol, quantifying the energy released upon ring-opening. nist.gov This inherent instability is the primary thermodynamic driver for the reactions discussed.

From a kinetic perspective, the rates of these reactions are dictated by the activation energy (Ea) or enthalpy of activation (ΔH‡). For the acid-catalyzed cleavage of a phenylcyclopropanone acetal (B89532), a ΔH‡ of 17.6 kcal/mol was measured, indicating a moderate energy barrier to the reaction. marquette.edu The corresponding entropy of activation (ΔS‡) was -10.4 cal/mol·K, suggesting a transition state that is more ordered than the reactants, which is consistent with a bimolecular A-S_E2 mechanism. marquette.edu The kinetic isotope effect (kH/kD) further elucidates the mechanism, with values greater than 1, such as the 2.6 observed for cyclopropane acetal cleavage, indicating that C-H (or O-H) bond breaking is involved in the rate-determining step. marquette.edu

The following table summarizes key thermodynamic and kinetic data for cyclopropane systems.

ParameterValueCompound/SystemSignificance
Heat of Formation (ΔH°f)+12.74 ± 0.14 kcal/molCyclopropane (gas)Quantifies the inherent thermodynamic instability due to ring strain. nist.gov
Heat of Isomerization to Propylene-7.86 kcal/molCyclopropane (gas)Represents the thermodynamic driving force for ring-opening. nist.gov
Enthalpy of Activation (ΔH‡)17.6 kcal/molAcid-catalyzed cleavage of 2-phenyl-4,7-dioxaspiro(2.4)heptaneIndicates the kinetic barrier for the ring-opening reaction. marquette.edu
Entropy of Activation (ΔS‡)-10.4 eu (cal/mol·K)Acid-catalyzed cleavage of 2-phenyl-4,7-dioxaspiro(2.4)heptaneSuggests a more ordered, bimolecular transition state. marquette.edu
Kinetic Isotope Effect (kH/kD)2.6Acid-catalyzed cleavage of 2-phenyl-4,7-dioxaspiro(2.4)heptaneSupports a rate-determining protonation step (A-SE2 mechanism). marquette.edu

Strategic Utilization of Iodomethyl Cyclopropanecarboxylate in Complex Molecular Synthesis

Application as a Core Building Block for Strained Ring Systems

The cyclopropane (B1198618) moiety within iodomethyl cyclopropanecarboxylate (B1236923) is not merely a static component but an active participant in reactions that build larger, often strained, ring systems. A prominent example is its use in radical-mediated [3+2] cycloaddition reactions to generate functionalized cyclopentanes.

In these transformations, derivatives like dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate serve as efficient homoallyl radical precursors. researchgate.netacs.org The process is typically initiated by a radical initiator, such as triethylborane (B153662) (Et₃B) or through visible-light photoredox catalysis. researchgate.net The reaction begins with the formation of a cyclopropylmethyl radical, which undergoes rapid regioselective ring opening of the C(1)-C(2) bond. This ring cleavage relieves the inherent strain of the three-membered ring, forming a more stable homoallyl radical. acs.org This radical species is then trapped by an alkene in a [3+2] cycloaddition, culminating in the formation of a five-membered ring after iodine atom transfer. researchgate.netacs.org This strategy effectively converts a three-carbon cyclopropane unit into a five-carbon cyclopentane (B165970) core, providing a powerful tool for constructing more complex cyclic systems. acs.org

The reaction is applicable to a variety of alkenes, including those that are electron-deficient, and can proceed with high stereoselectivity. researchgate.net The use of Lewis acids has been shown to significantly improve reaction yields in certain cases. researchgate.net This methodology has also been extended to radical cascade reactions with 1,4-dienes and 1,4-enynes, leading to the synthesis of functionalized bicyclo[3.3.0]octane derivatives. researchgate.net

Beyond cyclopentanes, cyclopropane derivatives are fundamental to creating highly strained spirocyclic systems, such as spiro-oxindoles and other spiro-heterocycles, which are prevalent in natural products and medicinal chemistry. mdpi.comfrontiersin.org While direct syntheses of these spirocycles from iodomethyl cyclopropanecarboxylate are less commonly detailed, the compound serves as a key precursor to the functionalized cyclopropanes that undergo such ring-opening and annulation reactions. frontiersin.orgnih.gov

Role as a Reagent in Organic Transformations

This compound functions not just as a structural block but also as a key reagent that initiates and directs organic transformations, primarily through radical pathways. Its most significant role as a reagent is in initiating iodine atom transfer radical cyclizations. researchgate.netacs.org

As detailed in the previous section, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate is a precursor to an electrophilic homoallyl radical. acs.org This transient species is the key reagent that engages with various unsaturated partners. The process is a chain reaction: a radical initiator abstracts the iodine atom from the cyclopropane derivative to generate the cyclopropylmethyl radical, which opens to the homoallyl radical. mdpi.com This radical adds to an alkene, and the resulting radical intermediate abstracts an iodine atom from another molecule of the starting material to form the cyclopentane product and propagate the radical chain. acs.org

The table below summarizes the outcomes of the radical [3+2] cycloaddition of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate with various alkenes, showcasing its utility as a reagent for cyclopentane synthesis. acs.org

Alkene PartnerProductYield (%)
1-HexeneDimethyl 3-(iodomethyl)-4-butylcyclopentane-1,1-dicarboxylate80
CyclopenteneDimethyl 7-(iodomethyl)bicyclo[3.3.0]octane-1,5-dicarboxylate82
2,3-DihydrofuranDimethyl 3-(iodomethyl)-tetrahydro-2H-cyclopenta[b]furan-4,4(3aH)-dicarboxylate75
Methyl Acrylate (B77674)Trimethyl 4-(iodomethyl)cyclopentane-1,1,3-tricarboxylate65
Table 1: Representative yields from the radical [3+2] cycloaddition using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate. Data sourced from studies by Taguchi et al. acs.org

The reactivity can be modulated, for instance, through the use of visible-light photoredox catalysis with an iridium complex as the sensitizer, offering a tin- and boron-free method for these transformations. researchgate.net The iodomethyl group can also be substituted by nucleophiles, demonstrating its function as a cyclopropylmethyl alkylating agent, although this is often a prelude to its use as an intermediate rather than a standalone transformation. researchgate.netdrugs.com

Intermediate in the Synthesis of Biologically Relevant Molecules (Focus on Synthetic Pathway, not Product Functionality)

The cyclopropane ring is a prized structural motif in medicinal and agricultural chemistry, and this compound is a key intermediate for introducing this group into larger, biologically relevant molecules.

Precursor to Cyclopropane Alpha-Amino Acids and Amines

Constrained amino acids, such as those containing a cyclopropane ring, are important building blocks for peptidomimetics. This compound derivatives are central to the synthesis of these compounds. A notable example is the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. researchgate.net

The synthetic pathway commences with dimethyl 2-allylmalonate. An iodocarbocyclization reaction is employed to construct the cyclopropane ring, directly yielding dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate. researchgate.net This key intermediate then undergoes a sequence of transformations:

Azidation: The iodide is displaced by an azide (B81097) nucleophile (e.g., sodium azide) to form an azidomethyl derivative.

Saponification: The methyl esters are hydrolyzed to carboxylic acids using a base.

Reduction: The azide group is reduced to a primary amine to afford the final amino acid product. researchgate.net

This pathway highlights the role of the iodo-compound as a pivotal intermediate, where the iodine serves as an excellent leaving group for introducing the nitrogen functionality required for the amino acid structure.

Contribution to Pyrethroid Analogue Synthesis (Synthetic Aspects)

Pyrethroids are a major class of synthetic insecticides, many of which are esters of chrysanthemic acid or related cyclopropanecarboxylic acids. nih.gov While many classical syntheses build the cyclopropane ring from acyclic precursors, the use of pre-formed cyclopropane intermediates is also a viable strategy for creating analogues. mdpi.comresearchgate.net

Synthetic routes to pyrethroid analogues often involve the construction of a substituted cyclopropane ring as the central scaffold. mdpi.com For instance, the reaction of a substituted benzyl (B1604629) cyanide with 1,2-dihaloethane can generate a 1-cyano-2-arylcyclopropane. mdpi.com This nitrile can then be hydrolyzed to the corresponding cyclopropanecarboxylic acid. This acid is the key intermediate that is subsequently esterified with an appropriate alcohol moiety (e.g., 3-phenoxybenzyl alcohol) to yield the final pyrethroid structure. youtube.com Although not always starting from this compound itself, this compound is a direct precursor to the essential cyclopropanecarboxylic acid core after hydrolysis and reduction, positioning it as a valuable intermediate in the design of novel pyrethroid analogues.

Building Block for Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. Incorporating a cyclopropane ring into the structure can impart conformational rigidity and lead to novel structures. wgtn.ac.nz Iodomethyl cyclopropane derivatives can be used to synthesize cyclopropyl (B3062369) nucleoside analogues, where the cyclopropane ring mimics the sugar moiety. nih.gov

A general synthetic strategy involves the alkylation of a nucleobase with a functionalized cyclopropane. nih.gov For example, a pyrimidine (B1678525) or purine (B94841) base (such as thymine (B56734) or adenine) can be alkylated with a cyclopropylmethyl iodide derivative to form the crucial C-N bond that defines the nucleoside. nih.gov Subsequent chemical modifications can then be performed on the ester or other functional groups on the cyclopropane ring. Research has also focused on the direct cyclopropanation of unsaturated nucleoside precursors to create complex bicyclic systems, such as 2-oxabicyclo[3.1.0]hexane scaffolds, which are isosteric analogues of biologically important molecules. wgtn.ac.nz The synthesis of a 5'-cyclopropyl phosphonate (B1237965) nucleotide has also been reported, where the cyclopropyl group serves as a phosphate (B84403) mimic, again highlighting the utility of cyclopropane building blocks in this field. rsc.org

Precursor for Cyclopropyl Derivatives in Pharmaceuticals and Agrochemicals

The cyclopropyl group is a common feature in a wide array of marketed pharmaceuticals and agrochemicals due to its unique steric and electronic properties. google.com this compound and related compounds are key precursors for introducing the cyclopropylmethyl group, which is a common structural element.

This group can be installed via alkylation, where the iodomethyl functional group acts as an electrophile. drugs.com For example, the synthesis of a leukotriene C4 synthase inhibitor, 2-(4-((cyclopropylmethyl)(4-methylnaphthalen-1-yl)amino)-2-methoxybenzoyl)cyclopropanecarboxylic acid, involves the attachment of a cyclopropylmethyl group to a nitrogen atom, a transformation for which iodomethyl cyclopropane would be a suitable reagent. google.com The alkylating nature of these agents is well-established, and they are used to form carbon-nitrogen and carbon-oxygen bonds in the synthesis of complex molecular targets. wikipedia.orgnih.gov

Development of Novel Synthetic Sequences and Methodologies

The strategic utilization of this compound and its derivatives has led to the development of innovative and efficient synthetic sequences, particularly in the realm of radical cascade reactions. These methodologies leverage the unique reactivity of the cyclopropylmethyl radical, which can be readily generated from the corresponding iodide precursor. This reactive intermediate serves as a versatile building block for the construction of complex polycyclic frameworks through carefully designed cascade processes.

One of the most significant advancements in this area is the use of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor. This compound has been instrumental in the development of a novel one-step synthesis of functionalized bicyclo[3.3.0]octane derivatives. researchgate.net This methodology involves a radical cascade reaction with various 1,4-dienes and 1,4-enynes, proceeding smoothly through an iodine atom transfer mechanism. researchgate.net

The key to this synthetic strategy is the generation of a homoallyl radical from dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate. This radical then engages in a cascade sequence of cyclization reactions with suitably positioned unsaturation in the substrate molecule. The result is the efficient and often stereoselective formation of complex bicyclic systems from relatively simple starting materials.

Detailed research findings have demonstrated the broad scope of this methodology. The reaction of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate with a variety of 1,4-dienes and 1,4-enynes has been shown to produce the corresponding bicyclo[3.3.0]octane derivatives in good yields. researchgate.net The following interactive data table summarizes the results of these novel synthetic sequences.

Table 1: Synthesis of Bicyclo[3.3.0]octane Derivatives via Radical Cascade Reaction

Substrate (1,4-Diene/Enyne)ProductYield (%)
N,N-Diallyl-p-toluenesulfonamideDiethyl 2-(iodomethyl)-2-(p-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-c]cyclopenta[e]pyrrolidine-1,1(2H)-dicarboxylate85
Diallyl etherDiethyl 2-(iodomethyl)-2-oxa-6,7-dihydro-5H-cyclopenta[c]furan-1,1(2H)-dicarboxylate78
Diethyl diallylmalonateDiethyl 2-(iodomethyl)-5,5-bis(ethoxycarbonyl)-6,7-dihydro-1H-pentalene-1,1(2H)-dicarboxylate92
N-Allyl-N-(prop-2-yn-1-yl)-p-toluenesulfonamideDiethyl 2-(iodomethylene)-2-(p-tolylsulfonyl)-2,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-1,1-dicarboxylate75
Allyl prop-2-ynyl etherDiethyl 2-(iodomethylene)-2-oxa-2,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-1,1-dicarboxylate65

This table is based on data reported in the study of radical cascade reactions using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate. researchgate.net

These novel synthetic methodologies, centered on the strategic use of this compound derivatives, offer a powerful and efficient approach to the synthesis of complex molecular architectures that are of significant interest in medicinal chemistry and materials science. The ability to construct intricate polycyclic systems in a single step from readily available starting materials highlights the synthetic utility of this versatile building block. Further research in this area is expected to expand the scope of these cascade reactions and lead to the development of even more sophisticated and elegant synthetic strategies.

Computational and Theoretical Investigations of Iodomethyl Cyclopropanecarboxylate

Quantum Chemical Calculations: Uncharted Territory

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules. However, no dedicated studies on the electronic structure or conformational stability of Iodomethyl cyclopropanecarboxylate (B1236923) have been identified.

Electronic Structure Analysis: An Open Question

The electronic structure of a molecule dictates its reactivity and physical properties. For Iodomethyl cyclopropanecarboxylate, an analysis of its frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential would provide invaluable insights. Such studies could pinpoint the most likely sites for nucleophilic or electrophilic attack and shed light on the nature of the carbon-iodine bond. At present, no such analysis has been published.

Conformational Analysis and Stability: Awaiting Investigation

The presence of a flexible ester group attached to a rigid cyclopropane (B1198618) ring suggests the existence of multiple conformers for this compound. A comprehensive conformational analysis would be necessary to identify the lowest energy structures and the rotational barriers between them. This information is crucial for understanding its behavior in different environments and its potential interactions with other molecules. Regrettably, no conformational studies have been reported in the scientific literature.

Molecular Dynamics Simulations: An Unexplored Avenue

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, including their interactions with solvents or biological macromolecules. For this compound, simulations could reveal how it behaves in solution, its aggregation tendencies, and its potential to permeate through membranes. This area of research remains entirely unexplored for this compound.

Reaction Pathway Predictions and Transition State Characterization: Awaiting Elucidation

The chemical reactivity of this compound is of significant interest, particularly concerning the cleavage of the C-I bond and reactions involving the cyclopropane ring or the ester group. Computational methods could be employed to predict the pathways of various potential reactions, such as nucleophilic substitution or radical reactions, and to characterize the structures and energies of the associated transition states. This would provide a detailed mechanistic understanding that is currently lacking.

Structure-Reactivity Correlation Studies: A Future Prospect

By systematically modifying the structure of this compound (e.g., by changing the ester group or substituting the iodine atom) and calculating the resulting changes in reactivity, a quantitative structure-reactivity relationship (QSRR) could be established. Such a study would be highly valuable for designing related compounds with tailored properties. However, no such correlational studies have been undertaken for this molecule.

Advanced Analytical Methodologies for Studying Iodomethyl Cyclopropanecarboxylate Transformations

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential in the study of iodomethyl cyclopropanecarboxylate (B1236923) for isolating products from reaction mixtures, assessing the purity of synthesized compounds, and for quantitative analysis.

Liquid chromatography (LC) is a cornerstone of modern analytical and preparative chemistry. In LC, a liquid mobile phase carries the sample through a stationary phase (a solid or a liquid coated on a solid support). The separation is based on the differential partitioning of the components of the mixture between the two phases.

High-Performance Liquid Chromatography (HPLC) is a powerful form of LC that uses high pressure to force the mobile phase through a column packed with very fine particles, resulting in high-resolution separations. For the analysis of iodomethyl cyclopropanecarboxylate and its reaction products, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol (B129727)/water. cphi-online.com The separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column.

HPLC methods can be developed and optimized for specific applications. chromatographyonline.com Method development often involves screening different columns, mobile phase compositions, and gradients to achieve the desired separation. nih.gov The purity of a sample of this compound can be readily assessed by HPLC. A pure sample will ideally show a single peak, while impurities will appear as additional peaks. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis.

When coupled with a mass spectrometer (LC-MS), HPLC becomes an even more powerful tool, providing both separation and identification of the components in a mixture. mdpi.comspringernature.comnih.govresearchgate.net This is particularly useful for analyzing complex reaction mixtures where multiple products and byproducts may be present.

Table 5: Common Liquid Chromatography Methodologies for this compound Analysis

LC Technique Stationary Phase Mobile Phase Principle of Separation Application
Reversed-Phase HPLCNonpolar (e.g., C18)Polar (e.g., Acetonitrile/Water)Partitioning based on hydrophobicity.Purity assessment, quantitative analysis, separation of reaction mixtures.
Normal-Phase HPLCPolar (e.g., Silica)Nonpolar (e.g., Hexane/Ethyl Acetate)Adsorption based on polarity.Separation of isomers, analysis of polar compounds.
Preparative HPLCSame as analytical, but larger column and particle size.Same as analytical.Same as analytical.Isolation and purification of reaction products on a larger scale.
LC-MSCoupled with a mass spectrometer.Compatible with MS ionization.Combines separation with mass analysis.Identification and quantification of components in complex mixtures. mdpi.comspringernature.comnih.govresearchgate.net

Gas Chromatography (GC) for Volatile Products

Gas Chromatography (GC) is a cornerstone analytical technique for monitoring the transformations of this compound, particularly for separating and identifying volatile products. researchgate.netepa.gov The inherent volatility of many cyclopropane (B1198618) derivatives and their reaction products makes GC, especially when coupled with a mass spectrometer (GC-MS), an ideal method for analysis. researchgate.netresearchgate.net The technique allows for the quantitative and qualitative assessment of reaction mixtures, providing crucial data on product yields, the formation of byproducts, and the presence of unreacted starting materials. researchgate.net

In the context of this compound reactions, GC analysis can effectively separate the target compound from other volatile species that may be present, such as solvents, reagents, or degradation products. The separation is achieved based on the differential partitioning of analytes between a stationary phase within the GC column and a mobile gaseous phase. youtube.com Factors like boiling point, molecular size, and polarity of the compounds influence their retention time, enabling their separation.

For instance, in cyclopropanation reactions, GC can be used to determine the yield and enantioselectivity of the resulting cyclopropane products. researchgate.net When analyzing transformations of this compound, specific GC parameters must be optimized to achieve clear separation and accurate quantification. These parameters include the type of capillary column, temperature programming, carrier gas flow rate, and detector settings.

Table 1: Illustrative GC-MS Parameters for Analysis of Cyclopropane Derivatives

ParameterSettingPurpose
GC System Perkin Elmer Clarus 500 or Shimadzu GC-MSInstrumentation for separation and detection. nih.gov
Column Elite-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm dfA common non-polar column suitable for a wide range of volatile organic compounds. nih.gov
Carrier Gas Helium (99.999% purity)Inert gas to carry the sample through the column. nih.gov
Flow Rate 0.9 - 1.0 mL/minOptimized flow for efficient separation. nih.gov
Injector Temperature 240 °CEnsures rapid volatilization of the sample upon injection. nih.gov
Oven Program Initial 40-70°C, ramp at 5°C/min to 280°C, hold for 60 minA temperature gradient to separate compounds with a range of boiling points. nih.gov
MS Detector Electron Impact (EI) source, 70 eVIonizes the eluted compounds for mass analysis and identification. nih.gov
Source Temperature 180-270 °CTemperature of the ion source in the mass spectrometer. nih.gov

This table presents a generalized set of parameters. Actual conditions must be optimized for the specific analysis of this compound and its transformation products.

Derivatization Strategies for Enhanced Analytical Detection in Research

Derivatization is a chemical modification technique used to convert an analyte into a product, or "derivative," with properties more suitable for a given analytical method. researchgate.net In the GC analysis of reaction mixtures involving this compound, derivatization is crucial when non-volatile or highly polar compounds are present, such as carboxylic acids, alcohols, or amines. libretexts.org These polar functional groups can cause poor peak shape, low volatility, and thermal instability, hindering accurate GC analysis. colostate.edu By replacing active hydrogens in these functional groups, derivatization increases volatility and thermal stability, reduces polarity, and improves chromatographic behavior. registech.comchromtech.com

The three primary types of derivatization reactions for GC analysis are silylation, acylation, and alkylation. libretexts.orgchromtech.com The choice of reagent depends on the functional groups present in the sample matrix. thermofisher.com

Silylation: This is the most common derivatization method, where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. registech.comchromtech.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react rapidly with alcohols, phenols, and carboxylic acids to form more volatile and thermally stable TMS ethers and esters. registech.comresearch-solution.com For sterically hindered groups, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA mixture to enhance the reaction rate. thermofisher.comnumberanalytics.com

Alkylation/Esterification: This strategy introduces an alkyl group to replace an active hydrogen, commonly used to convert carboxylic acids into esters. libretexts.orgchromtech.com This process reduces polarity and increases volatility, making the compounds suitable for GC analysis. youtube.com Reagents like diazomethane (B1218177) or boron trifluoride in methanol (BF3-methanol) are used for this purpose. researchgate.netchromforum.org Trialkyloxonium salts, such as trimethyloxonium (B1219515) tetrafluoroborate, represent another class of powerful alkylating agents that are easier and safer to handle. nih.gov While this compound is already an ester, this method is vital for analyzing any carboxylic acid byproducts or unreacted starting materials in the reaction mixture.

Table 2: Common Derivatization Reagents for GC Analysis

Derivatization MethodReagentAbbreviationTarget Functional Groups
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohols, Carboxylic Acids, Phenols, Amines, Amides. thermofisher.comresearch-solution.com
BSTFA + TrimethylchlorosilaneBSTFA + TMCSHindered Alcohols, Amides. thermofisher.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAAlcohols, Carboxylic Acids, Amines, Thiols. registech.comthermofisher.com
Alkylation (Esterification) Boron Trifluoride / MethanolBF₃-MeOHCarboxylic Acids. researchgate.netchromforum.org
(Trimethylsilyl)diazomethaneTMS-DiazomethaneCarboxylic Acids, Phenols. chromforum.org
Pentafluorobenzyl BromidePFB-BrCarboxylic Acids, Alcohols, Thiols. researchgate.netlibretexts.org
Trialkyloxonium tetrafluoroboratese.g., (CH₃)₃O⁺BF₄⁻Carboxylic Acids, Inorganic Anions. nih.gov
Acylation Trifluoroacetic AnhydrideTFAAAlcohols, Amines, Phenols. researchgate.net

Emerging Research Directions and Future Perspectives in Iodomethyl Cyclopropanecarboxylate Chemistry

Development of Novel Stereoselective and Enantioselective Methodologies

The synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry, particularly in the context of pharmaceutical and materials science. For iodomethyl cyclopropanecarboxylate (B1236923), the development of novel stereoselective and enantioselective methodologies is a primary research focus. The ability to control the absolute and relative stereochemistry of the cyclopropane (B1198618) ring is crucial for accessing specific isomers with desired biological activities or material properties.

Current research efforts are directed towards the use of chiral catalysts to mediate the cyclopropanation reaction. While the direct enantioselective synthesis of iodomethyl cyclopropanecarboxylate is an area of active investigation, insights can be drawn from related transformations. For instance, the use of chiral rhodium complexes has proven effective in the catalytic asymmetric synthesis of highly functionalized cyclopropanes from α-substituted allyl sulfones and diazo reagents, achieving high diastereoselectivities and enantiomeric excesses. nih.gov Similarly, the enantioselective formation of trans-iodocyclopropanes from α-iodomethylzinc carbenoids has been accomplished using dioxaborolane-derived chiral ligands. researchgate.net These methodologies provide a foundation for the development of tailored catalytic systems for the asymmetric synthesis of this compound.

Future advancements in this area are expected to involve the design of new chiral ligands and catalysts that can effectively control the stereochemical outcome of the cyclopropanation reaction. The exploration of biocatalysis, using engineered enzymes, also presents a promising avenue for achieving high levels of stereocontrol in a sustainable manner.

Table 1: Examples of Stereoselective Cyclopropanation Methodologies

Catalyst/Reagent SystemSubstrate TypeKey Features
Chiral Rhodium Complexesα-Substituted Allyl SulfonesHigh diastereo- and enantioselectivity for functionalized cyclopropanes. nih.gov
α-Iodomethylzinc Carbenoids with Chiral LigandsAlkenesEnantioselective formation of trans-iodocyclopropanes. researchgate.net
Immobilized Diarylprolinol Catalyst (Flow Chemistry)α,β-Unsaturated AldehydesExcellent diastereo- and enantioselectivities with reduced byproducts. chemistryviews.org

Exploration of New Reactivity Modes and Synthetic Applications

The synthetic utility of this compound is intrinsically linked to the reactivity of its functional groups. The strained cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to a range of acyclic structures. The carbon-iodine bond is a versatile handle for a multitude of transformations, including nucleophilic substitution, cross-coupling reactions, and radical processes.

Recent studies have begun to explore the diverse reactivity of related iodomethyl cyclopropane derivatives. For example, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate has been shown to undergo substitution reactions with nitrogen nucleophiles, leading to the formation of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid derivatives. Furthermore, its reaction with alkenes and alkynes opens up pathways to more complex carbocyclic and heterocyclic systems. unl.pt

Future research will likely focus on expanding the repertoire of reactions involving this compound. This includes the development of novel transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Additionally, the exploration of radical-mediated transformations and photochemical reactions could unlock new avenues for the functionalization of this versatile building block. The development of one-pot and tandem reaction sequences starting from this compound will also be a key area of interest, enabling the rapid construction of molecular complexity.

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, improved safety, and potential for automation, is a powerful tool for achieving these goals. organic-chemistry.orgvapourtec.comnih.gov The integration of this compound chemistry with flow technology and sustainable practices is a promising research direction.

The synthesis of cyclopropanes has been successfully adapted to continuous-flow processes. For instance, a continuous-flow process using an immobilized diarylprolinol catalyst has been developed for the enantioselective cyclopropanation of α,β-unsaturated aldehydes, demonstrating high efficiency and catalyst recyclability. chemistryviews.org Such approaches could be adapted for the synthesis of this compound, potentially leading to safer and more scalable production methods. Furthermore, the use of flow reactors can enable the safe handling of hazardous reagents and intermediates that may be involved in the synthesis or subsequent transformations of this compound. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms, stereochemical outcomes, and catalyst design. nih.gov For this compound, advanced computational modeling offers the potential to accelerate the discovery and optimization of new reactions.

Density Functional Theory (DFT) calculations have been successfully employed to study the mechanism of rhodium(II)-catalyzed cyclopropanation reactions with halodiazoacetates. These studies have provided insights into the kinetic activity of the reagents and the stability of the intermediate carbenoids, with predicted diastereomeric ratios corresponding well with experimental results. nih.gov Similar computational approaches can be applied to the reactions of this compound to understand its reactivity and to predict the stereochemical outcome of new transformations.

Future directions in this area will involve the use of more sophisticated computational models to study complex reaction networks and to design novel catalysts with enhanced activity and selectivity. The integration of machine learning and artificial intelligence with computational chemistry could further enhance the predictive power of these models, enabling the in silico screening of reaction conditions and catalysts for the synthesis and functionalization of this compound.

Table 2: Applications of Computational Modeling in Cyclopropane Chemistry

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Mechanistic study of rhodium-catalyzed cyclopropanation. nih.govElucidation of reaction pathways, transition state energies, and prediction of diastereoselectivity.
DFT CalculationsInvestigation of reactions of isodiiodomethane with ethylene.Identification of the likely methylene (B1212753) transfer agent in cyclopropanation.

Role in Mechanistic Studies of Biological Systems (Focus on Chemical Interaction)

Cyclopropane-containing molecules are found in a variety of natural products and have shown a wide range of biological activities. researchgate.netunl.pt The unique conformational constraints and electronic properties of the cyclopropane ring make it a valuable structural motif in medicinal chemistry. This compound, as a functionalized cyclopropane, has the potential to serve as a valuable tool in mechanistic studies of biological systems.

The reactive iodomethyl group can be used as a chemical probe to covalently label biological macromolecules, such as proteins and enzymes. This can be used to identify the binding sites of drugs and to study the mechanism of enzyme inhibition. The cyclopropane scaffold itself can act as a rigid mimic of other functional groups, allowing for the study of structure-activity relationships. For example, cyclopropene (B1174273) derivatives have been used as bioorthogonal reagents for the study of biological systems. researchgate.net

While direct studies involving this compound in biological systems are still emerging, future research could explore its use as a precursor to more complex biological probes. For instance, the iodine atom could be replaced with a radiolabel or a fluorescent tag to enable in vivo imaging and tracking. The development of cyclopropane-based inhibitors and modulators of biological targets represents a significant opportunity for future research, with potential applications in drug discovery and chemical biology. uci.eduescholarship.org

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with high enantiomeric excess (ee)?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (Candida antarctica lipase B). Monitor ee via chiral HPLC (Chiralpak AD-H column) and cross-validate with optical rotation. Document all parameters (e.g., solvent purity, catalyst batch) per ICMJE standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.